3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile
Description
Introduction to 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile
This compound is a chiral organic compound characterized by a propanenitrile backbone substituted with an amino group and a halogenated aromatic ring. Its molecular structure combines electrophilic aromatic substituents with hydrogen-bonding capabilities, making it valuable in medicinal chemistry for drug discovery and biochemical modulation.
Chemical Identification and Nomenclature
Accurate chemical identification ensures precise communication in scientific literature and industrial applications.
Systematic IUPAC Name Derivation
The International Union of Pure and Applied Chemistry (IUPAC) name is derived through hierarchical analysis of the molecular structure:
- Parent chain identification : The longest carbon chain containing the principal functional group (propanenitrile, three carbons with a nitrile group at position 1).
- Substituent numbering : The amino group (-NH₂) and 4-bromo-2-chlorophenyl group are attached to the third carbon of the propanenitrile chain.
- Substituent prioritization : Halogens (bromine, chlorine) are listed alphabetically in the prefix.
Resulting IUPAC name :
this compound
Table 1: IUPAC Name Construction
| Component | Description |
|---|---|
| Parent chain | Propanenitrile (3-carbon nitrile) |
| Principal substituents | Amino (-NH₂) at C3 |
| Aromatic substituents | 4-Bromo-2-chlorophenyl at C3 |
Alternative Chemical Designations
This compound is referenced under multiple identifiers across scientific databases:
- CAS Registry Number : 754214-90-9 (for the (3R)-enantiomer)
- Synonym : (3R)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile
- Molecular Formula : C₉H₈BrClN₂
Table 2: Alternative Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 754214-90-9 |
| Common Synonyms | (R)-enantiomer designation |
| Pharmaceutical Codes | N15068 (commercial catalog codes) |
Molecular Formula and Structural Representation
The compound’s molecular formula (C₉H₈BrClN₂) reflects its atomic composition:
- Carbon (C) : 9 atoms
- Hydrogen (H) : 8 atoms
- Bromine (Br) : 1 atom
- Chlorine (Cl) : 1 atom
- Nitrogen (N) : 2 atoms
Structural features :
- A para-brominated and ortho-chlorinated phenyl ring.
- A propanenitrile chain with an amino group at the β-position.
- Chiral center at C3, enabling enantiomeric forms (R/S configuration).
Table 3: Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrClN₂ |
| Molecular Weight | 259.53 g/mol (calculated) |
| SMILES Notation | C1=CC(=C(C=C1Br)Cl)C(CC#N)N |
| Chirality | (R)- and (S)-enantiomers possible |
The SMILES notation encodes connectivity and stereochemistry, while the molecular weight (259.53 g/mol) is derived from atomic masses. The ortho-chloro and para-bromo substituents create steric and electronic effects that influence reactivity.
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
3-amino-3-(4-bromo-2-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2 |
InChI Key |
IBYVTQKCQQFBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzaldehyde and malononitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the intermediate compound.
Cyclization and Amination: The intermediate undergoes cyclization followed by amination to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile with structurally similar compounds, highlighting key differences in substituents, molecular formulas, and functional attributes:
Key Observations :
- Functional Groups: Nitrile-based compounds (e.g., Cyanazine) may exhibit divergent biological activities compared to organophosphates (e.g., profenofos), despite shared halogenated aryl motifs .
Substituent Effects on Physicochemical Properties
- Steric Hindrance : The bulky bromine atom at the para position may restrict rotational freedom, influencing conformational preferences compared to smaller halogens (e.g., fluorine) .
- Hydrogen Bonding: The amino group enables hydrogen bonding, a feature absent in non-aminated analogs (e.g., 3-[(2-fluorophenyl)sulfonyl]propanenitrile ).
Biological Activity
3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile is an organic compound notable for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, including its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 259.53 g/mol. The compound features an amino group, a nitrile group, and a phenyl ring with bromine and chlorine substituents, contributing to its unique reactivity and biological activity. The presence of these halogen atoms can significantly influence the compound's binding affinity and selectivity towards biological targets.
Research indicates that this compound may exhibit enzyme inhibition and receptor modulation . The specific interactions depend on its structural features, particularly the halogen substituents, which can enhance or diminish the compound's biological activity.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance:
- A study reported that derivatives similar to this compound exhibited significant cytotoxic effects against various human cancer cell lines, including gastric (NUGC), colon (DLD1), liver (HA22T and HEPG2), nasopharyngeal (HONE1), and breast cancer (MCF) cells. Notably, some derivatives showed IC50 values in the low nanomolar range, indicating potent anticancer activity .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Compound 6d | NUGC | 29 |
| Standard CHS 828 | NUGC | 25 |
| Compound 5d | DLD1 | 38 |
| Compound 11b | MCF7 | 39 |
These findings suggest that modifications in the structure can lead to enhanced anticancer properties.
Enzyme Inhibition Studies
The potential for enzyme inhibition has been evaluated through various assays. Compounds with similar structures have shown promising results in inhibiting key enzymes involved in cancer progression.
Case Studies
-
In vitro Studies on Cytotoxicity:
A series of analogs were tested for their cytotoxic effects on cancer cell lines. The study indicated that certain modifications in the phenyl ring significantly improved the compounds' efficacy against specific cancer types . -
Mechanistic Insights:
Research involving docking studies has provided insights into how these compounds interact with target enzymes like CDK2 and CDK9, which are critical in cell cycle regulation. Compounds showing high binding affinity were correlated with significant anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
